![molecular formula C14H18Cl2N2O3 B14428893 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine CAS No. 83996-51-4](/img/structure/B14428893.png)
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been used in various applications, including chemotherapy. The structure of this compound includes a phenylalanine backbone with a bis(2-chloroethyl)amino group and a formyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethyl)amine under specific conditions. The reaction is carried out in an inert solvent such as methylene chloride, with the presence of a binding agent like triethylamine to capture the hydrochloric acid produced during the reaction . The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
科学的研究の応用
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It has been explored for its potential use in chemotherapy due to its cytotoxic properties.
作用機序
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death .
類似化合物との比較
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is similar to other nitrogen mustards, such as:
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
Uniqueness
What sets this compound apart is its specific structure, which includes a formyl group and a phenylalanine backbone. This unique structure may confer different reactivity and biological activity compared to other nitrogen mustards .
List of Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
- Uramustine
特性
CAS番号 |
83996-51-4 |
|---|---|
分子式 |
C14H18Cl2N2O3 |
分子量 |
333.2 g/mol |
IUPAC名 |
(2S)-3-[3-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-4-6-18(7-5-16)12-3-1-2-11(8-12)9-13(14(20)21)17-10-19/h1-3,8,10,13H,4-7,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChIキー |
KJWKATBKKLQSGS-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)NC=O |
正規SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)

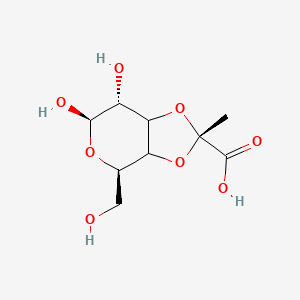
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
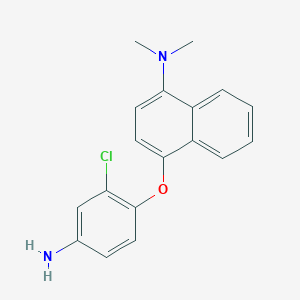

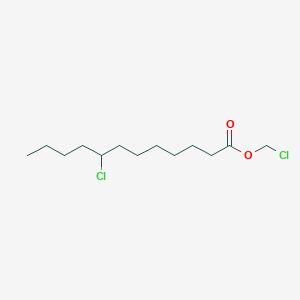
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
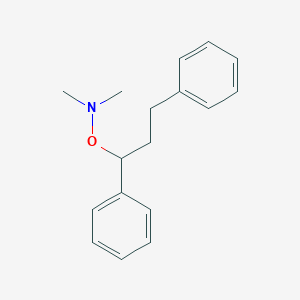

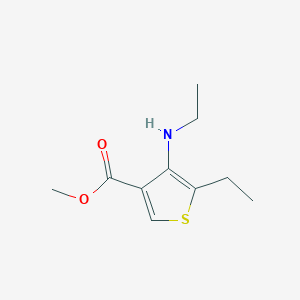
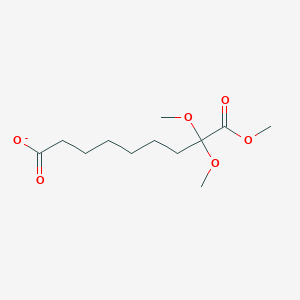
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
